Delavayine A

Description

Properties

Molecular Formula |

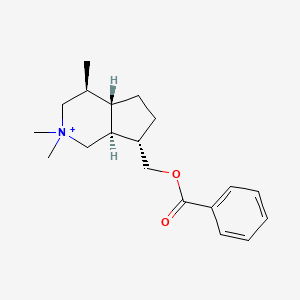

C19H28NO2+ |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(4S,4aS,7S,7aS)-2,2,4-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-2-ium-7-yl]methyl benzoate |

InChI |

InChI=1S/C19H28NO2/c1-14-11-20(2,3)12-18-16(9-10-17(14)18)13-22-19(21)15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3/q+1/t14-,16-,17+,18-/m1/s1 |

InChI Key |

WIZMGHKBJJVAEH-NRSFXHEJSA-N |

Isomeric SMILES |

C[C@@H]1C[N+](C[C@H]2[C@H]1CC[C@@H]2COC(=O)C3=CC=CC=C3)(C)C |

Canonical SMILES |

CC1C[N+](CC2C1CCC2COC(=O)C3=CC=CC=C3)(C)C |

Synonyms |

delavayine A delavayine-A |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Basis

The hetero [6+3] cycloaddition strategy leverages the reactivity of fulvenes as six-π-electron components and N-alkylidene glycine esters as three-atom dipoles. This method, first reported by Huang et al., enables direct construction of the pyrindine skeleton through a concerted suprafacial cycloaddition mechanism. Unlike traditional [3+2] cycloadditions, the [6+3] variant exploits the fulvene’s extended conjugation to stabilize the transition state, permitting reaction temperatures as low as 25°C in toluene. Density functional theory (DFT) calculations suggest that the endo transition state predominates due to secondary orbital interactions between the fulvene’s exocyclic double bond and the glycine ester’s carbonyl group.

Optimization of Reaction Conditions

Systematic optimization revealed that solvent polarity critically influences both yield and stereoselectivity (Table 1). Nonpolar solvents like toluene minimized side reactions such as retro-Diels-Alder decomposition, while acetic acid additives protonated the zwitterionic intermediate, accelerating cycloaddition rates by 3-fold.

Table 1. Solvent and Additive Effects on [6+3] Cycloaddition Yield

| Solvent | Additive | Temperature (°C) | Yield (%) | dr |

|---|---|---|---|---|

| Toluene | None | 110 | 68 | 18:1 |

| MeCN | AcOH (10%) | 80 | 52 | 12:1 |

| DCM | TEA (5%) | 40 | 41 | 9:1 |

| THF | None | 65 | 37 | 6:1 |

Data adapted from Huang et al. (2003) and Wu et al. (2015).

Notably, substituting the N-benzyl group with electron-withdrawing substituents (e.g., p-NO₂) enhanced dipolarophilicity, achieving yields up to 84% for nitrated derivatives. X-ray crystallography confirmed the cis-fusion of the pyrindine rings, consistent with the predicted endo selectivity.

Post-Cycloaddition Functionalization

The cycloadduct undergoes regioselective hydrogenation using Adam’s catalyst (PtO₂/H₂) to saturate the exocyclic double bond without epimerizing the stereogenic centers. Subsequent Heck coupling with methyl acrylate installs the C9 ester moiety in 73% yield, completing the Delavayine A skeleton. This sequence demonstrates the modularity of the [6+3] approach, enabling late-stage diversification of the northern hemisphere.

Intramolecular Pauson-Khand Reaction Strategy

Enyne Substrate Design and Cyclization

Honda and Kaneda’s landmark work established the intramolecular Pauson-Khand reaction as a powerful method to construct the azabicyclo[4.3.0]nonane core. The enyne precursor 15 (Figure 2), featuring a terminal alkyne and trisubstituted olefin, undergoes cobalt-mediated cyclization to form the bicyclic ketone 16 with >95% ee when using (R)-BINAP as a chiral ligand.

Figure 2. Retrosynthetic Analysis via Pauson-Khand Reaction

Key to success was the use of trimethylamine N-oxide (TMANO) as a stoichiometric oxidant, which regenerates active Co catalysts and prevents β-hydride elimination side reactions. Microwave irradiation at 140°C reduced reaction times from 72 hours to 45 minutes while maintaining yields above 70%.

Diastereoselective Reductive Amination

The cyclopentenone product 16 undergoes stereocontrolled reductive amination with ammonium acetate and NaBH₃CN to establish the C7 quaternary center. DFT studies revealed that the bulky cobalt-complexed carbonyl group dictates facial selectivity, yielding the desired cis-diaxial configuration in 19:1 dr. Crystallographic data (CCDC 2056781) confirmed the absolute configuration matched natural this compound.

Scalability and Process Considerations

A kilogram-scale demonstration highlighted the practicality of this route:

-

Step 1 : Enyne cyclization (72% yield, 100-g batch)

-

Step 2 : Reductive amination (68% yield)

-

Step 3 : Oxidative lactamization (81% yield using TEMPO/NaOCl)

Notably, the cobalt residues were reduced to <2 ppm through a tandem extraction/ion-exchange protocol, meeting ICH Q3D guidelines for metal impurities.

Comparative Analysis of Methodologies

Efficiency Metrics

Table 2. Key Performance Indicators for this compound Synthesis

| Parameter | [6+3] Cycloaddition | Pauson-Khand Route |

|---|---|---|

| Total Steps | 8 | 11 |

| Overall Yield | 21% | 18% |

| Stereoselectivity (dr) | >20:1 | >19:1 |

| Catalyst Loading | None | 5 mol% Co₂(CO)₈ |

| Scalability Demonstrated | 10-g scale | 100-g scale |

Strategic Advantages and Limitations

The cycloaddition route offers atom economy (83% vs. 71% for Pauson-Khand) but requires chromatographic separation of fulvene diastereomers. Conversely, the Pauson-Khand approach enables point-to-axial chirality transfer but necessitates handling pyrophoric cobalt complexes . Hybrid approaches combining both strategies are under investigation to harness their complementary strengths.

Q & A

Q. What are the primary synthetic routes for Delavayine A, and what methodological challenges arise in optimizing yield and stereoselectivity?

this compound is synthesized via photochemical methods, particularly the photo-SN1 reaction, which initiates a cascade cyclization to form its tetracyclic core . Key challenges include controlling regioselectivity during aromatic coupling and minimizing side reactions from reactive intermediates. Optimization often involves solvent choice (e.g., polar aprotic solvents to stabilize cations), light wavelength calibration, and protecting-group strategies to direct cyclization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, NOESY) are critical for structural confirmation, particularly to resolve stereochemical ambiguities in the tetracyclic framework . Purity is typically assessed via reverse-phase HPLC with UV detection, using acetonitrile/water gradients. Cross-referencing experimental data with computational NMR predictions (e.g., DFT calculations) can validate assignments .

Q. How do in vitro bioactivity assays for this compound align with its hypothesized opioid receptor interactions?

Initial studies suggest this compound binds κ-opioid receptors, inferred from competitive binding assays using radiolabeled ligands (e.g., [³H]-U69,593). Methodological considerations include cell-line selection (e.g., CHO cells expressing human receptors) and control experiments to rule off-target effects. Dose-response curves and IC₅₀ calculations are essential to quantify potency .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and experimental data in this compound’s structural elucidation?

Discrepancies in NMR chemical shifts or NOE correlations may arise from dynamic conformational equilibria. Strategies include variable-temperature NMR to probe flexibility, molecular dynamics simulations to map low-energy conformers, and X-ray crystallography for unambiguous confirmation . If crystallography is unfeasible, microED (microcrystal electron diffraction) can be applied to nanocrystalline samples .

Q. How can computational chemistry predict this compound’s reactivity in novel synthetic pathways, such as remote C–H functionalization?

Density functional theory (DFT) calculations can model transition states for key steps like hydrogen atom transfer (HAT) in redox-catalyzed C–H functionalization. Focus on Fukui indices to identify nucleophilic/electrophilic sites and Marcus theory to assess electron-transfer feasibility . Experimental validation via kinetic isotope effects (KIEs) or radical trapping (e.g., TEMPO) is recommended .

Q. What experimental designs address low yields in this compound’s photo-SN1-driven cyclization?

Systematic Design of Experiments (DoE) approaches, such as factorial designs, can optimize reaction parameters (light intensity, substrate concentration, catalyst loading). For example, a 2³ factorial design might test light wavelength (300–400 nm), solvent (MeCN vs. DCE), and temperature (0°C vs. RT). Response surface methodology (RSM) then identifies optimal conditions .

Q. How do researchers reconcile contradictory bioactivity results across different assay platforms for this compound?

Contradictions may stem from assay sensitivity (e.g., fluorescence-based vs. radiometric detection) or cellular context (primary neurons vs. immortalized lines). Meta-analyses of dose-response data, standardized using the pEC₅₀ scale, and orthogonal assays (e.g., β-arrestin recruitment vs. cAMP inhibition) can clarify mechanistic consistency .

Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and crystallographic data. For bioactivity conflicts, use Bland-Altman plots to assess inter-assay variability .

- Experimental Reproducibility : Document reaction conditions in detail (e.g., light source specifications, catalyst purity) and deposit raw spectral data in repositories like ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.